Lipophilicity and Brain Penetrance: ClogP Advantage Over N-Unsubstituted and Linear Alkyl Analogs
The isobutyl group confers an optimal lipophilicity for central nervous system (CNS) drug candidates, balancing solubility and membrane permeability. The calculated partition coefficient (cLogP) for 4-(chloromethyl)-1-isobutyl-1H-pyrazole is approximately 2.59 . This value falls within the ideal range (1-3) for CNS penetration, unlike its more polar N-unsubstituted analog (4-(chloromethyl)-1H-pyrazole, cLogP ~0.8) which may exhibit poor brain uptake, or its more lipophilic 1-isopentyl analog (cLogP >3.5), which risks high plasma protein binding and metabolic clearance [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.5866 |
| Comparator Or Baseline | 4-(chloromethyl)-1H-pyrazole (cLogP ~0.8); 1-isopentyl-4-chloromethylpyrazole (cLogP >3.5) |
| Quantified Difference | +1.8 logP units vs. unsubstituted analog; -1.0 logP unit vs. isopentyl analog |
| Conditions | Computational prediction (ALOGPS/Mcule method) |
Why This Matters
For CNS-targeted programs, this cLogP value directly translates to a higher probability of achieving therapeutic brain concentrations, making this intermediate more valuable than its more polar or excessively lipophilic analogs for constructing CNS-active leads.
- [1] PubChem. 4-(Chloromethyl)-1H-pyrazole. Computed Properties. Accessed 2026. View Source
